2-Amino-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid
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Overview
Description
2-Amino-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid is an aromatic compound with a unique structure that includes amino, bromo, fluoro, and propynyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes:
Electrophilic Aromatic Substitution: Introduction of the bromo and fluoro groups onto the benzene ring.
Sonogashira Coupling: Attachment of the propynyl group using palladium-catalyzed cross-coupling reactions.
Amination: Introduction of the amino group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group using oxidizing agents.
Reduction: Reduction of the bromo group to a hydrogen atom using reducing agents.
Substitution: Halogen exchange reactions where the bromo or fluoro groups are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Formation of 2-nitro-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid.
Reduction: Formation of 2-amino-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid.
Substitution: Formation of 2-amino-5-chloro-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid.
Scientific Research Applications
2-Amino-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro groups can participate in halogen bonding. The propynyl group provides a site for further chemical modifications, enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromobenzoic acid
- 2-Bromo-4-fluorobenzoic acid
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
Uniqueness
2-Amino-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propynyl group, in particular, allows for unique interactions and modifications not possible with simpler analogs.
Properties
Molecular Formula |
C10H7BrFNO2 |
---|---|
Molecular Weight |
272.07 g/mol |
IUPAC Name |
2-amino-5-bromo-4-fluoro-3-prop-1-ynylbenzoic acid |
InChI |
InChI=1S/C10H7BrFNO2/c1-2-3-5-8(12)7(11)4-6(9(5)13)10(14)15/h4H,13H2,1H3,(H,14,15) |
InChI Key |
LLJWCOBQIXNPMG-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=C(C(=CC(=C1F)Br)C(=O)O)N |
Origin of Product |
United States |
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